4,4-Dimethyl-D-proline HCl
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Overview
Description
4,4-Dimethyl-D-proline Hydrochloride is a derivative of proline, an amino acid that plays a crucial role in protein synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Dimethyl-D-proline Hydrochloride typically involves the alkylation of D-proline. One common method includes the use of methyl iodide in the presence of a strong base such as sodium hydride. The reaction proceeds under anhydrous conditions to prevent hydrolysis of the intermediate products. The final step involves the addition of hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: Industrial production of 4,4-Dimethyl-D-proline Hydrochloride follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 4,4-Dimethyl-D-proline Hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents such as bromine or chlorine can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields ketones or aldehydes, while reduction produces alcohols.
Scientific Research Applications
4,4-Dimethyl-D-proline Hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its role in protein folding and stability.
Medicine: Research is ongoing into its potential therapeutic applications, particularly in the development of proline-rich peptides.
Industry: It is used in the production of pharmaceuticals and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 4,4-Dimethyl-D-proline Hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of the dimethyl groups enhances its binding affinity and specificity, making it a valuable tool in biochemical studies. The compound can modulate the activity of enzymes involved in protein synthesis and degradation, influencing various cellular pathways.
Comparison with Similar Compounds
L-Proline: The naturally occurring form of proline, which lacks the dimethyl groups.
4-Methyl-D-proline: A derivative with only one methyl group at the fourth position.
D-Proline: The parent compound without any methyl substitutions.
Uniqueness: 4,4-Dimethyl-D-proline Hydrochloride is unique due to the presence of two methyl groups, which significantly alter its chemical properties and biological activity. This makes it more hydrophobic and enhances its ability to interact with hydrophobic pockets in proteins, providing distinct advantages in certain applications.
Properties
IUPAC Name |
(2R)-4,4-dimethylpyrrolidine-2-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2.ClH/c1-7(2)3-5(6(9)10)8-4-7;/h5,8H,3-4H2,1-2H3,(H,9,10);1H/t5-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTSRUEOIZRIOBZ-NUBCRITNSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(NC1)C(=O)O)C.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C[C@@H](NC1)C(=O)O)C.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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